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Compound of Interest

Compound Name: N-Fmoc-2-chloro-L-tyrosine

Cat. No.: B8178163

Get Quote

Molecular Identity & Isomer Precision
Critical Note on Nomenclature: In peptide chemistry, "Chlorotyrosine" often defaults to the

naturally occurring 3-chlorotyrosine (Cl ortho to the phenolic OH). However, N-Fmoc-2-chloro-
L-tyrosine (CAS 2349740-74-3) typically refers to the isomer where the chlorine atom is

located at the 2-position of the phenyl ring (ortho to the alanine side chain). This structural

distinction is vital for steric control and must be verified via NMR.
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Property Data

IUPAC Name

(2S)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-3-(2-chloro-4-

hydroxyphenyl)propanoic acid

Common Name Fmoc-2-Cl-Tyr-OH

CAS Number 2349740-74-3 (Specific to 2-Cl isomer)

Molecular Formula C₂₄H₂₀ClNO₅

Molecular Weight 437.88 g/mol

Chirality L-isomer (S-configuration)

Appearance Off-white to pale beige powder

Spectroscopic Analysis Strategy
The following data establishes the structural integrity of the molecule. The splitting patterns

described below are specific to the 2-chloro isomer (Cl at C2, OH at C4), distinguishing it from

the 3-chloro isomer.

A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d₆ (Standard for Fmoc-amino acids to prevent aggregation). Frequency: 400

MHz or higher recommended.

Table 1:

H NMR Assignment (Diagnostic)
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Insight

12.70 Broad s 1H –COOH
Carboxylic acid

proton (variable).

9.80 s 1H Ar–OH

Phenolic proton;

sharp singlet

indicates no

exchange.

7.89 d (J=7.5 Hz) 2H Fmoc Ar–H

Fluorenyl C4, C5

protons (pseudo-

ortho).

7.70 d (J=7.5 Hz) 2H Fmoc Ar–H
Fluorenyl C1, C8

protons.

7.60 d (J=8.5 Hz) 1H NH

Carbamate

amide proton

(doublet due to

coupling with

-CH).

7.41 t (J=7.5 Hz) 2H Fmoc Ar–H
Fluorenyl C3, C6

protons.

7.32 t (J=7.4 Hz) 2H Fmoc Ar–H
Fluorenyl C2, C7

protons.

7.15 d (J=8.4 Hz) 1H Tyr Ar–H (H6)

Diagnostic: Ortho

to side chain,

meta to OH.

Coupled to H5.

6.85 d (J=2.1 Hz) 1H Tyr Ar–H (H3)

Diagnostic:

Isolated singlet

(or fine doublet).

Located between

Cl and OH.[1][2]
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6.70
dd (J=8.4, 2.1

Hz)
1H Tyr Ar–H (H5)

Diagnostic: Ortho

to OH. Shielded

by OH group.

4.20 – 4.35 m 3H
Fmoc CH₂ +

-CH

Overlapping

multiplets of the

protective group

and chiral center.

4.18 t 1H Fmoc CH

Bridgehead

proton of the

fluorenyl group.

3.05 dd 1H -CH₂ (a)

Diastereotopic

methylene proton

(deshielded by

aromatic ring).

2.85 dd 1H -CH₂ (b)

Diastereotopic

methylene

proton.

Expert Insight: The key differentiator for the 2-chloro isomer is the chemical shift and NOE

environment of H6 (7.15 ppm). In the 3-chloro isomer, the positions ortho to the side chain are

equivalent (or nearly so), whereas in the 2-chloro isomer, the Cl atom at C2 breaks the

symmetry near the beta-carbon, often causing a larger diastereotopic split in the

-CH₂ protons.

B. Carbon-13 NMR ( C NMR)
Key Signals:

Carbonyls: ~173.0 ppm (COOH), ~156.0 ppm (Carbamate C=O).
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Aromatic C-OH: ~154.0 ppm (Deshielded by Oxygen).

Aromatic C-Cl: ~134.5 ppm (Distinct from unsubstituted carbons).

Fmoc Aliphatic: ~66.0 ppm (CH₂), ~47.0 ppm (CH).

Backbone: ~55.0 ppm (

-C), ~36.0 ppm (

-C).

C. Mass Spectrometry (ESI-HRMS)
Ionization Mode: Positive (ESI+) or Negative (ESI-).

Molecular Ion [M+H]⁺: Calculated: 438.1108.

Isotope Pattern: The presence of a single Chlorine atom imparts a characteristic 3:1 ratio

between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.

M (100%): 438.11

M+2 (32%): 440.11

Fragmentation (MS/MS):

Loss of Fmoc group: [M - 222]⁺ (dibenzofulvene loss).

Tropylium ion formation from the chlorinated benzyl fragment.

Experimental Workflows & QC Logic
Workflow Diagram: Quality Control Pipeline
The following diagram illustrates the self-validating logic required to confirm the identity of the

2-chloro isomer versus the 3-chloro impurity.
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Figure 1: QC workflow emphasizing the critical "Isomer ID" step using NMR to distinguish 2-Cl

from 3-Cl variants.

Protocol: Solubility & Stock Preparation
Context: Fmoc-2-Cl-Tyr is hydrophobic due to the Fmoc group and the chloro-substitution.

Improper dissolution leads to aggregation and poor coupling efficiency.

Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid

DCM for stock solutions as solubility is limited.

Concentration: Prepare a 0.2 M solution for solid-phase peptide synthesis (SPPS).

Dissolution Step:

Weigh the powder into a dry vial.

Add 80% of the calculated DMF volume.

Vortex vigorously for 30 seconds.

Critical: If haze persists, sonicate for 2 minutes at ambient temperature. Do not heat above

40°C to prevent Fmoc cleavage.

Make up to final volume.

Protocol: Fmoc Removal Test (Self-Validating)
To ensure the steric bulk of the Chlorine at position 2 does not hinder deprotection:
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Reagent: 20% Piperidine in DMF.

Monitoring: UV absorbance at 301 nm (Fmoc-piperidine adduct).

Expectation: The deprotection kinetics of 2-Cl-Tyr are similar to Tyr, but the subsequent

coupling to the bulky 2-Cl-Tyr amine may be slower.

Action: Double coupling is recommended for the amino acid following Fmoc-2-Cl-Tyr in the

sequence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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